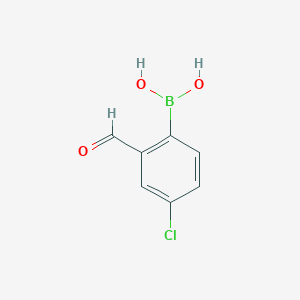

4-Chloro-2-formylphenylboronic acid

Description

Properties

IUPAC Name |

(4-chloro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQFQGHQBOWNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635841 | |

| Record name | (4-Chloro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-76-4 | |

| Record name | B-(4-Chloro-2-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-formylphenylboronic acid molecular weight and formula

An In-depth Technical Guide on 4-Chloro-2-formylphenylboronic Acid

This guide provides essential information on this compound for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a substituted phenylboronic acid derivative containing both a chloro and a formyl functional group. These features make it a valuable reagent in organic synthesis.

Physicochemical Properties

Below is a summary of the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₇H₆BClO₃ | [1][2][3][4] |

| Molecular Weight | 184.39 g/mol | [1][3] |

| Exact Mass | 184.01000 u | [1] |

| CAS Number | 913835-76-4 | [1][2][3] |

Logical Relationship of Chemical Data

The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-formylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-formylphenylboronic acid, a key building block in organic synthesis and medicinal chemistry. The information presented herein is intended to support research and development activities by providing essential data on the compound's characteristics, along with standardized experimental protocols for its analysis.

Core Physical and Chemical Properties

This compound is an off-white to light yellow powder.[1] Key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 2-Borono-5-chlorobenzaldehyde, 4-Chloro-2-formylbenzeneboronic acid | [1] |

| CAS Number | 913835-76-4 | [1][2] |

| Molecular Formula | C₇H₆BClO₃ | [1][2] |

| Molecular Weight | 184.39 g/mol | [1][2] |

| SMILES | B(C1=C(C=C(C=C1)Cl)C=O)(O)O | [2][3] |

| InChI | InChI=1S/C7H6BClO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H | [2] |

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Appearance | Off-white to light yellow powder | [1] | |

| Melting Point | 132-134 °C | [1] | |

| Boiling Point | 371.8 °C at 760 mmHg | Predicted value | [2] |

| Density | 1.4 g/cm³ | Predicted value | [2] |

| Solubility | - | Phenylboronic acids are generally soluble in most polar organic solvents and have low solubility in nonpolar solvents like hexanes.[4] Phenylboronic acid itself has a water solubility of 10 g/L at 20 °C.[4] The solubility of substituted phenylboronic acids is influenced by the nature and position of the substituents.[5][6] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties and spectral analysis of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method. A small, finely powdered sample is packed into a capillary tube, which is then heated in a calibrated melting point apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A sharp melting range is indicative of high purity.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility can be performed by systematically testing the dissolution of a small, weighed amount of the compound in various solvents at a controlled temperature.

-

Solvent Selection : A range of solvents with varying polarities should be used, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure :

-

Add a known mass (e.g., 10 mg) of this compound to a vial.

-

Add a measured volume (e.g., 1 mL) of the selected solvent.

-

Stir or agitate the mixture at a constant temperature (e.g., 25 °C) for a set period.

-

Visually observe if the solid dissolves completely. If it does, the compound is soluble under these conditions. If not, the mixture can be incrementally heated to assess temperature effects on solubility.

-

Spectroscopic Analysis

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy : Acquire the proton NMR spectrum. The expected signals would include peaks in the aromatic region (around 7-8 ppm) and a singlet for the aldehyde proton (around 10 ppm). The B(OH)₂ protons may appear as a broad singlet.

-

¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum. Expected signals would include those for the aromatic carbons, the aldehyde carbonyl carbon (typically downfield), and the carbon attached to the boron atom.

-

Sample Preparation : Prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer. Key characteristic absorption bands to be observed would include:

-

O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹).

-

C-H stretching of the aromatic ring and aldehyde.

-

C=O stretching of the aldehyde group (~1700 cm⁻¹).

-

B-O stretching (~1350 cm⁻¹).

-

Aromatic C=C stretching.

-

-

Ionization Method : Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration.

-

Analysis : Introduce the sample solution into the mass spectrometer. The resulting mass spectrum in positive ion mode would be expected to show the protonated molecule [M+H]⁺ at m/z 185.0. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 183.0 may be observed. Due to the tendency of boronic acids to form anhydrides (boroxines), peaks corresponding to these species might also be detected.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physical and spectral characterization of this compound.

References

A Technical Guide to the Solubility of 4-Chloro-2-formylphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-formylphenylboronic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination through detailed experimental protocols. Additionally, it presents qualitative solubility information based on the properties of structurally similar compounds to guide solvent selection for synthesis, purification, and formulation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 913835-76-4 | [1][2][3] |

| Molecular Formula | C₇H₆BClO₃ | [1][2][3] |

| Molecular Weight | 184.39 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder | [1] |

| Melting Point | 132-134 °C | [1][2] |

| Density | 1.4 g/cm³ | [2] |

| Flash Point | 178.6 °C | [2] |

Solubility Profile: A Qualitative Assessment

Based on these observations, a qualitative solubility prediction for this compound is presented below. It is crucial to note that these are estimations and should be confirmed experimentally.

| Solvent Class | Predicted Solubility | Rationale |

| Protic Solvents (e.g., Methanol, Ethanol) | Likely Soluble | The boronic acid moiety can engage in hydrogen bonding. |

| Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile) | Likely Soluble | High polarity of these solvents can solvate the polar functional groups. |

| Ethers (e.g., THF, Diethyl ether) | Moderately to Sparingly Soluble | Conflicting data for similar compounds suggests this needs experimental verification. |

| Ketones (e.g., Acetone, MEK) | Likely Soluble | Phenylboronic acid shows good solubility in ketones.[6] |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Moderately Soluble | Phenylboronic acid has moderate solubility in chloroform.[6] |

| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Sparingly Soluble to Insoluble | The polar nature of the molecule is not well-matched with non-polar solvents. |

| Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Likely Insoluble | The compound's polarity is expected to lead to poor solubility in non-polar alkanes. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The dynamic method, which involves determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration, is a reliable technique for boronic acids.[9][10][11]

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: High-purity, anhydrous organic solvents of interest

-

Equipment:

-

Analytical balance (precision ±0.1 mg)

-

Jacketed glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Programmable circulating thermostat bath (precision ±0.1 °C)

-

Calibrated thermometer or temperature probe (precision ±0.1 °C)

-

Turbidity sensor or luminance probe (or visual observation)

-

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the chosen organic solvent to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial in the thermostat bath and begin vigorous stirring.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.

-

Continuously monitor the turbidity of the solution. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes clear.

-

Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the solute in the same solvent.

-

Plot the dissolution temperature against the mole fraction of the solute to construct a solubility curve.

-

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Logical Framework for Solvent Selection

The choice of an appropriate solvent is critical for various applications, from reaction chemistry to final product formulation. The following diagram outlines a logical approach to solvent selection based on solubility data and other critical parameters.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]

- 8. 4-Formylphenylboronic acid CAS#: 87199-17-5 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Stability and Storage of 4-Chloro-2-formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-2-formylphenylboronic acid. Understanding the stability profile of this reagent is critical for its effective use in research, process development, and manufacturing of pharmaceuticals and other fine chemicals, ensuring reproducibility and minimizing impurity formation.

Core Stability Profile and Recommended Storage

This compound is a solid, typically an off-white to light yellow powder, that requires specific storage conditions to maintain its integrity. Like many arylboronic acids, it is susceptible to degradation, primarily through protodeboronation, and potentially through reactions involving its aldehyde functional group.

Key Stability-Influencing Factors:

-

Moisture: Arylboronic acids are known to be sensitive to moisture, which can facilitate degradation.

-

Temperature: Elevated temperatures can accelerate the rate of degradation.

-

Light: Exposure to light may also contribute to the degradation of the compound.

-

pH: The stability of arylboronic acids is highly dependent on the pH of the environment, with both acidic and basic conditions potentially promoting degradation.

Based on available safety data sheets and general knowledge of arylboronic acid chemistry, the following storage conditions are recommended to ensure long-term stability:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down potential side reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and minimizes contact with atmospheric moisture. |

| Container | Tightly sealed, opaque container | Protects from moisture and light. |

| Environment | Dry, well-ventilated area | Prevents moisture ingress and ensures a safe storage environment. |

Potential Degradation Pathways

The primary degradation pathway for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process is often catalyzed by aqueous acidic or basic conditions.[1] For this compound, this would result in the formation of 4-chlorobenzaldehyde.

Additionally, the formyl (aldehyde) group can undergo oxidation to a carboxylic acid, particularly in the presence of oxidizing agents or under prolonged exposure to air. Other potential degradation pathways could involve polymerization or condensation reactions of the aldehyde group, especially at elevated temperatures.

A potential degradation pathway is illustrated below:

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

The following protocol outlines the conditions for a comprehensive forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete decomposition of the starting material.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60°C for 24-48 hours. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24-48 hours. |

| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24-48 hours, protected from light. |

| Thermal Degradation | Store the solid compound in an oven at 60°C for 7 days. |

| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Method Development Workflow:

The development of a stability-indicating HPLC method follows a systematic process to ensure its suitability for separating the active pharmaceutical ingredient (API) from its degradation products.

Summary and Recommendations

This compound is a valuable reagent that requires careful handling and storage to ensure its stability and performance. The primary degradation pathway is protodeboronation, which is exacerbated by moisture and non-neutral pH conditions. For optimal stability, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere.

For critical applications in drug development and manufacturing, it is highly recommended to perform a comprehensive stability assessment, including forced degradation studies and the development of a validated stability-indicating analytical method. This will ensure the quality and reliability of the starting material and the final product.

References

4-Chloro-2-formylphenylboronic acid IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 4-Chloro-2-formylphenylboronic acid, focusing on its nomenclature as established by the International Union of Pure and Applied Chemistry (IUPAC) and its commonly used synonyms.

Nomenclature

The systematic name for this compound, as per IUPAC standards, is (4-chloro-2-formylphenyl)boronic acid [1][2]. This name precisely describes the molecular structure, indicating a phenylboronic acid substituted with a chloro group at the fourth position and a formyl group at the second position of the phenyl ring.

Synonyms and Identifiers

In scientific literature, databases, and commercial listings, this compound is known by several alternative names. A comprehensive list of these synonyms is provided below for ease of reference and to facilitate thorough literature searches.

| Synonym | Source/Type |

| This compound | Common Name[1][2][3][4] |

| 2-Borono-5-chlorobenzaldehyde | Alternative Name[1][2][3] |

| 4-Chloro-2-formylbenzeneboronic acid | Alternative Name[2][3] |

| Boronic acid, B-(4-chloro-2-formylphenyl)- | Indexed Name[1][2] |

As the user's request is for the IUPAC name and synonyms, the provision of experimental protocols and signaling pathway diagrams is not applicable to this topic.

References

Commercial Availability and Applications of 4-Chloro-2-formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-formylphenylboronic acid (CAS No. 913835-76-4) is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a boronic acid moiety, a chloro substituent, and a formyl group, makes it a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and established experimental protocols for its application, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Santa Cruz Biotechnology | - | - | 913835-76-4 | C₇H₆BClO₃ | 184.4 |

| US Biological Life Sciences | ≥99% (HPLC) | 250mg, 1g, 5g, 10g | 913835-76-4 | C₇H₆BClO₃ | - |

| Alfa Chemistry | 98% | - | 913835-76-4 | C₇H₆BClO₃ | 184.38 |

| Chem-Impex | ≥99% (HPLC) | - | 913835-76-4 | C₇H₆BClO₃ | 184.39 |

| BLD Pharm | - | - | 913835-76-4 | C₇H₆BClO₃ | 184.39 |

Note: Pricing information is subject to change and should be obtained directly from the suppliers. This table is not exhaustive but represents a selection of known suppliers.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 913835-76-4 | [1][2][3] |

| Molecular Formula | C₇H₆BClO₃ | [1][2][3] |

| Molecular Weight | ~184.4 g/mol | [1][2] |

| Appearance | Off-white to light yellow powder | [3] |

| Melting Point | 132-134 °C | [3] |

| Synonyms | 2-Borono-5-chlorobenzaldehyde, 4-Chloro-2-formylbenzeneboronic acid | [3] |

Synthesis

A plausible synthetic route for this compound would start from a protected 2-bromo-5-chlorobenzaldehyde. The aldehyde functionality is first protected to prevent its reaction with the organometallic intermediate. The protected aryl bromide is then converted to an organolithium or Grignard reagent, which subsequently reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The final step is the acidic workup to hydrolyze the boronate ester and deprotect the aldehyde, yielding the desired product.

A patent for a similar compound, 4-formylphenylboronic acid, describes a process involving the reaction of 4-diethoxymethylphenylmagnesium bromide with tri-n-butyl borate, followed by hydrolysis.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of the 4-chloro-2-formylphenyl moiety onto various molecular scaffolds. This reaction is pivotal in the synthesis of biaryl compounds, which are common structural motifs in many pharmaceutical agents.[4][5][6]

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the anhydrous solvent to the flask.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in this compound makes it a valuable building block in the synthesis of a wide range of biologically active molecules. Boronic acids and their derivatives have gained significant attention in medicinal chemistry, with applications in the development of anticancer, antibacterial, and antiviral agents.[7]

The formyl group can be readily converted into other functionalities, such as amines, alcohols, or carboxylic acids, or used in the formation of imines and other C-N bonds. The chloro substituent can influence the electronic properties and metabolic stability of the final molecule. The boronic acid moiety is not only crucial for the Suzuki-Miyaura coupling but can also interact with biological targets, such as the active sites of enzymes.[7] The ability to construct complex biaryl systems is particularly important for designing molecules that can specifically interact with biological targets.

Visualizations

Logical Workflow for Utilizing this compound in Research

Caption: A typical workflow for using this compound in a research project.

Simplified Suzuki-Miyaura Coupling Catalytic Cycle

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 359380050 [thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloro-2-formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-formylphenylboronic acid, a key building block in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra in the public domain, this document presents a combination of predicted data and experimental data from closely related analogs to offer a robust spectroscopic profile.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

Predicted mass spectrometry data provides expected mass-to-charge ratios for various adducts of the parent molecule. This information is critical for mass verification in synthesis and analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.01714 |

| [M+Na]⁺ | 206.99908 |

| [M-H]⁻ | 183.00258 |

| [M+NH₄]⁺ | 202.04368 |

| [M+K]⁺ | 222.97302 |

| [M+H-H₂O]⁺ | 167.00712 |

| [M+HCOO]⁻ | 229.00806 |

| [M+CH₃COO]⁻ | 243.02371 |

| [M]⁺ | 184.00931 |

| [M]⁻ | 184.01041 |

Data sourced from computational predictions.[1]

Table 2: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of analogous compounds, including 4-formylphenylboronic acid and other substituted phenylboronic acids. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) |

| Aromatic (H-3) | ~8.0 | Doublet (d) |

| Aromatic (H-5) | ~7.8 | Doublet of Doublets (dd) |

| Aromatic (H-6) | ~7.6 | Doublet (d) |

| Boronic acid (-B(OH)₂) | 8.0 - 8.5 (broad) | Singlet (s) |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent and concentration.

Table 3: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are derived from data available for 4-formylphenylboronic acid and related chlorinated aromatic compounds.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-B) | 135 - 140 (broad) |

| Aromatic (C-CHO) | 138 - 142 |

| Aromatic (C-Cl) | 135 - 140 |

| Aromatic (C-H) | 125 - 135 |

| Aromatic (C-H) | 125 - 135 |

| Aromatic (C-H) | 125 - 135 |

Note: The signal for the carbon attached to the boron atom is often broadened due to quadrupolar relaxation of the boron nucleus.

Table 4: Predicted FT-IR Spectral Data

The predicted key infrared absorption bands are based on the spectra of 2-formylphenylboronic acid and 4-formylphenylboronic acid.[2][3]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3500 (broad) | Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aldehyde) | 2720 - 2820 | Medium |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1550 - 1600 | Medium |

| B-O stretch | 1320 - 1380 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols suitable for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as boronic acids can exchange protons with protic solvents, which may affect the appearance of the -B(OH)₂ signal. DMSO-d₆ is often a good choice for boronic acids.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

¹H NMR Spectroscopy Protocol:

-

The NMR spectrometer is typically operated at a frequency of 400 MHz or higher for better resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Spectroscopy Protocol:

-

The same sample prepared for ¹H NMR can be used.

-

The spectrometer is operated at a corresponding frequency for ¹³C nuclei (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

A standard proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Data Acquisition:

-

The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The analysis can be performed in both positive and negative ion modes to detect different adducts.

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

The Strategic Role of 4-Chloro-2-formylphenylboronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced therapeutic efficacy and selectivity is paramount. Within this context, 4-Chloro-2-formylphenylboronic acid has emerged as a pivotal building block, offering a unique combination of functionalities that empower medicinal chemists to construct complex and biologically active molecules. This technical guide delves into the core applications of this versatile reagent, with a particular focus on its role in the synthesis of targeted anticancer agents, specifically Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Applications in Medicinal Chemistry

This compound is a trifunctional reagent, possessing a boronic acid, a chloro substituent, and a formyl group. This distinct arrangement of reactive sites makes it an invaluable tool in synthetic and medicinal chemistry.[1] Its primary applications lie in:

-

Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and widely utilized method for the formation of carbon-carbon bonds.[1] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.

-

Synthesis of Heterocyclic Scaffolds: The formyl group provides a reactive handle for the construction of a wide array of heterocyclic systems through condensation reactions with various nucleophiles. This allows for the generation of diverse chemical libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The chloro group can influence the electronic and lipophilic properties of the final molecule, potentially enhancing its metabolic stability, cell permeability, and binding affinity to biological targets.

The convergence of these features in a single molecule makes this compound a strategic component in the design and synthesis of novel therapeutic agents, particularly in the realm of oncology.[1]

Application in the Synthesis of PARP Inhibitors for Cancer Therapy

A prominent application of substituted phenylboronic acids, including this compound, is in the synthesis of PARP inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand break repair is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, resulting in a synthetic lethality-based cell death.

Several potent PARP inhibitors feature a biaryl or heteroaryl core, which can be efficiently synthesized using Suzuki-Miyaura coupling with a suitably functionalized phenylboronic acid. The 4-chloro-2-formylphenyl moiety can serve as a key structural element in the pharmacophore that interacts with the PARP active site.

Quantitative Data: Potency of Representative PARP Inhibitors

The following table summarizes the in vitro inhibitory activity of several potent PARP inhibitors, illustrating the high potency that can be achieved with molecules synthesized using methodologies that can employ building blocks like this compound.

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line | Reference |

| Y17 | 0.61 | - | - | [2] |

| Y29 | 0.66 | - | MX-1 (BRCA1 mutant) | [2] |

| Y31 | 0.41 | - | - | [2] |

| Y49 | 0.96 | 61.90 | MDA-MB-436 | [2] |

| Lead Compound 1 | 434 | - | - | [3] |

| Optimized Analogue 51 | 35 | - | - | [3] |

| Optimized Analogue 60 | 68 | - | - | [3] |

Note: The compounds listed are representative examples of highly potent PARP inhibitors and may not be directly synthesized from this compound, but their structures and synthetic routes are analogous to what can be achieved with this building block.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

The vessel is evacuated and backfilled with an inert gas three times.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

-

Add the degassed solvent system to the reaction vessel.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Mechanism of Action and Synthetic Workflow

PARP-Mediated DNA Repair and Inhibition

The following diagram illustrates the role of PARP in DNA single-strand break repair and how PARP inhibitors induce synthetic lethality in BRCA-deficient cancer cells.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-Chloro-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Chloro-2-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl aldehydes, which are key intermediates in the development of pharmaceuticals and advanced materials.[1] The protocols outlined below are based on established principles of Suzuki-Miyaura couplings, with special considerations for the electronic and steric properties of this compound.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide array of organoboron compounds and organic halides or triflates.[2][3] this compound is a particularly useful reagent due to the presence of three key functional groups: a boronic acid for the cross-coupling reaction, a chloro substituent which can be a site for further functionalization, and a formyl group that serves as a handle for subsequent transformations. The synthesis of biaryl aldehydes using this reagent provides a direct route to valuable scaffolds in medicinal chemistry.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction, especially when dealing with less reactive aryl chlorides or sterically demanding substrates.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-Chloro-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-formylphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique trifunctional nature—featuring a boronic acid moiety for coupling, a chloro substituent that can influence electronic properties and offer a secondary reaction site, and a formyl group that provides a handle for further derivatization—makes it a strategic component in the synthesis of complex organic molecules.[1] These molecules often serve as key intermediates or final products in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

The aldehyde functionality is particularly useful for constructing diverse molecular architectures, making this reagent a cornerstone in the generation of chemical libraries for drug discovery.[2][3] The biaryl aldehydes synthesized using this building block are precursors to a wide range of heterocyclic compounds and other complex structures that are frequently investigated for their biological activity.

This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, aimed at providing researchers with the practical information needed to successfully employ this reagent in their synthetic endeavors.

Key Applications

-

Pharmaceutical Development: Used in the synthesis of complex biaryl and heteroaryl structures that are core components of new drug candidates. The formyl group allows for subsequent modifications to explore structure-activity relationships (SAR).[1][2][3]

-

Medicinal Chemistry: Enables the construction of targeted therapies, particularly in cancer research, where the boronic acid functionality can interact with biological targets.[1]

-

Materials Science: Employed in the formulation of advanced materials, such as polymers and nanomaterials, with unique electronic and optical properties.[1]

-

Agrochemicals: Serves as a key intermediate in the development of novel pesticides and herbicides.[1]

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a class of powerful C-C bond-forming reactions that have revolutionized organic synthesis. The general catalytic cycle, applicable to Suzuki, Heck, and Sonogashira couplings, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (or triflate), forming a Pd(II) intermediate.

-

Transmetalation (for Suzuki and Sonogashira): The organic group from the organometallic reagent (e.g., boronic acid or organocopper acetylide) is transferred to the palladium center. For the Heck reaction, this step is replaced by migratory insertion of an alkene.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Below is a generalized workflow for a typical palladium-catalyzed cross-coupling reaction.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application for this compound, enabling the synthesis of a wide variety of biaryl aldehydes. The reaction couples the boronic acid with an aryl or vinyl halide or triflate.

General Reaction Scheme

Caption: Suzuki-Miyaura coupling with this compound.

Experimental Data

The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 80-90 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 75-85 |

| 4 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 24 | 60-70 |

| 5 | Phenyl triflate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 80 | 10 | 88-98 |

Note: Yields are indicative and can vary based on the specific substrate and reaction scale.

Detailed Protocol: Synthesis of 5'-Chloro-2'-formyl-[1,1'-biphenyl]-4-carbonitrile

This protocol describes the coupling of this compound with 4-bromobenzonitrile.

Materials:

-

This compound (1.0 equiv)

-

4-Bromobenzonitrile (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Toluene

-

Deionized Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-bromobenzonitrile, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add Pd(OAc)₂ and SPhos to the flask under the inert atmosphere.

-

Add toluene and water (typically a 4:1 to 10:1 ratio, e.g., 5 mL of toluene and 1 mL of water per mmol of limiting reagent).

-

Degas the resulting suspension by bubbling the inert gas through the solvent for 10-15 minutes.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

-

Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Heck Reaction

While less common for boronic acids directly, a Heck-type reaction (Mizoroki-Heck) can be performed where the boronic acid acts as an arylating agent for an alkene, typically in the presence of an oxidant.[3] This provides a method for the synthesis of substituted styrenes and cinnamaldehydes.

General Reaction Scheme

Caption: Heck-type reaction with this compound.

Experimental Data

| Entry | Alkene | Pd Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (5) | Cu(OAc)₂ | DMF | 100 | 24 | 60-75 |

| 2 | n-Butyl acrylate | Pd(TFA)₂ (5) | Benzoquinone | Acetonitrile | 80 | 18 | 65-80 |

| 3 | Cyclohexene | PdCl₂(MeCN)₂ (10) | Ag₂CO₃ | Dioxane | 120 | 36 | 40-55 |

Detailed Protocol: Synthesis of 4-Chloro-2-(2-phenylethenyl)benzaldehyde

Materials:

-

This compound (1.2 equiv)

-

Styrene (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

-

Copper(II) Acetate [Cu(OAc)₂] (2.0 equiv)

-

Dimethylformamide (DMF)

Procedure:

-

In a sealable reaction tube, combine this compound, Pd(OAc)₂, and Cu(OAc)₂.

-

Add DMF, followed by styrene.

-

Seal the tube and heat the mixture to 100 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 24 hours).

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite to remove the metal salts, washing the pad with additional diethyl ether.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

Sonogashira Coupling

Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[4][5] While this compound is not a direct partner, it can be readily converted to the corresponding aryl halide (e.g., 4-chloro-2-formyl-1-iodobenzene) which can then be used in a Sonogashira reaction. Alternatively, under certain oxidative conditions, a Sonogashira-type coupling of the boronic acid itself with a terminal alkyne can be achieved.

General Reaction Scheme (via Aryl Halide)

Caption: Sonogashira coupling of a derivative of the title compound.

Experimental Data (for the corresponding aryl iodide)

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90-98 |

| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 60 | 12 | 85-95 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 50 | 8 | 88-96 |

Detailed Protocol: Synthesis of 4-Chloro-2-((phenylethynyl)benzaldehyde)

This protocol assumes the starting material is 4-chloro-2-formyl-1-iodobenzene, which can be synthesized from this compound.

Materials:

-

4-Chloro-2-formyl-1-iodobenzene (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

-

Copper(I) Iodide [CuI] (0.04 equiv)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-chloro-2-formyl-1-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine (as both base and solvent, or in excess).

-

Add phenylacetylene dropwise to the stirred mixture.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of celite to remove the ammonium salts and catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired arylalkyne.

Safety Information

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Boronic Acids: While generally of low toxicity, boronic acids are irritants. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: The organic solvents used in these reactions (e.g., toluene, DMF, dioxane, THF) are flammable and/or toxic. Handle them with appropriate care in a fume hood.

-

Bases: The bases used (e.g., K₃PO₄, Na₂CO₃, Et₃N) can be corrosive or irritating. Handle with care.

-

Inert Atmosphere: Reactions are often sensitive to air and moisture. Proper techniques for handling air-sensitive reagents and maintaining an inert atmosphere are crucial for success and safety.

References

Application Notes and Protocols for the Formylation of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the formylation of arylboronic acids, a critical transformation in organic synthesis for the preparation of aryl aldehydes. Aryl aldehydes are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The following application notes summarize three distinct and effective methods: an organocatalytic approach using glyoxylic acid, the classic Rieche formylation, and a copper-catalyzed protocol.

Organocatalytic Formylation with Glyoxylic Acid

This method presents a novel and environmentally friendly approach to the formylation of arylboronic acids. It leverages an organocatalytic pathway involving the Petasis reaction between an arylboronic acid, an amine, and glyoxylic acid to generate the corresponding aryl aldehyde.[1][2] This protocol is characterized by its operational simplicity and broad functional group tolerance.

Data Presentation

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Benzaldehyde | 85 |

| 2 | 4-Methylphenylboronic acid | 4-Methylbenzaldehyde | 92 |

| 3 | 4-Methoxyphenylboronic acid | 4-Methoxybenzaldehyde | 88 |

| 4 | 4-Chlorophenylboronic acid | 4-Chlorobenzaldehyde | 78 |

| 5 | 4-Nitrophenylboronic acid | 4-Nitrobenzaldehyde | 65 |

| 6 | 3-Thiopheneboronic acid | Thiophene-3-carboxaldehyde | 75 |

| 7 | 2-Naphthylboronic acid | 2-Naphthaldehyde | 82 |

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol

General Procedure:

-

To a screw-capped vial equipped with a magnetic stir bar, add the arylboronic acid (0.5 mmol, 1.0 equiv), glyoxylic acid monohydrate (0.75 mmol, 1.5 equiv), and a secondary amine catalyst, such as morpholine (0.5 mmol, 1.0 equiv).

-

Add 1,4-dioxane (2.0 mL) as the solvent.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 5 mL) and brine (5 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl aldehyde.

Experimental Workflow

Caption: Organocatalytic formylation workflow.

Rieche Formylation of Arylboronic Acids

The Rieche formylation is a classic method for the introduction of a formyl group onto electron-rich aromatic substrates.[3][4] This protocol utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[3][4][5] This method is particularly effective for arylboronic acids bearing electron-donating groups.[6][7]

Data Presentation

| Entry | Arylboronic Acid | Lewis Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | TiCl₄ | 4-Methoxybenzaldehyde | 85 |

| 2 | 3,4-Dimethoxyphenylboronic acid | TiCl₄ | 3,4-Dimethoxybenzaldehyde | 82 |

| 3 | 2,4-Dimethoxyphenylboronic acid | FeCl₃ | 2,4-Dimethoxybenzaldehyde | 75 |

| 4 | 4-Methylphenylboronic acid | TiCl₄ | 4-Methylbenzaldehyde | 70 |

| 5 | Phenylboronic acid | TiCl₄ | Benzaldehyde | 55 |

| 6 | 4-Hydroxyphenylboronic acid | TiCl₄ | 4-Hydroxybenzaldehyde | 68 |

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol

General Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.0 mmol, 1.0 equiv) and dry dichloromethane (DCM, 5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of titanium tetrachloride (1.1 mmol, 1.1 equiv) in DCM (1 M solution) to the stirred suspension.

-

After stirring for 10-15 minutes, add dichloromethyl methyl ether (1.2 mmol, 1.2 equiv) dropwise.

-

Maintain the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion (typically 1-3 hours), quench the reaction by the slow addition of ice-cold water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the pure aryl aldehyde.

Experimental Workflow

Caption: Rieche formylation workflow.

Copper-Catalyzed Formylation (via Chan-Lam Type Coupling Principles)

Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, are powerful methods for forming carbon-heteroatom and carbon-carbon bonds.[8][9][10] While direct formylation of arylboronic acids to aldehydes using a simple formylating agent under Chan-Lam conditions is less common, the core principle of transmetalation from boron to copper is applicable. This protocol describes a copper(II) acetate-catalyzed addition of arylboronic acids to aromatic aldehydes, a related transformation demonstrating the reactivity of arylboronic acids in copper-catalyzed systems.[11]

Data Presentation

This table represents the addition of an arylboronic acid to an existing aldehyde, not a direct formylation.

| Entry | Arylboronic Acid | Aldehyde | Product (Diaryl Carbinol) | Yield (%) |

| 1 | Phenylboronic acid | Benzaldehyde | Diphenylmethanol | 90 |

| 2 | 4-Methylphenylboronic acid | Benzaldehyde | (4-Methylphenyl)(phenyl)methanol | 95 |

| 3 | 4-Methoxyphenylboronic acid | 4-Chlorobenzaldehyde | (4-Methoxyphenyl)(4-chlorophenyl)methanol | 88 |

| 4 | Phenylboronic acid | 4-Nitrobenzaldehyde | (4-Nitrophenyl)(phenyl)methanol | 85 |

| 5 | 2-Thienylboronic acid | Benzaldehyde | Phenyl(thiophen-2-yl)methanol | 78 |

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol

General Procedure:

-

To a Schlenk tube, add copper(II) acetate (0.1 mmol, 10 mol%), a suitable ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.12 mmol, 12 mol%), and the arylboronic acid (1.2 mmol, 1.2 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add the aromatic aldehyde (1.0 mmol, 1.0 equiv) and a solvent such as dimethylformamide (DMF, 3 mL).

-

Add a base, for example, potassium carbonate (2.0 mmol, 2.0 equiv).

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (15 mL).

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the diaryl carbinol product.

Experimental Workflow

Caption: Copper-catalyzed addition workflow.

References

- 1. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organometallic Chemistry: Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid [organometallics.blogspot.com]

- 3. Rieche formylation - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 4-Chloro-2-formylphenylboronic Acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-formylphenylboronic acid is a derivative of 2-formylphenylboronic acid (2-FPBA), a versatile reagent in the field of bioconjugation. This class of compounds is renowned for its ability to undergo rapid and bioorthogonal ligation with specific nucleophiles, enabling the precise and stable coupling of molecules to proteins, antibodies, and other biomolecules. The key feature of this chemistry is the proximate aldehyde and boronic acid functionalities, which work in concert to accelerate the formation of stable heterocyclic linkages, most notably with hydrazides to form diazaborines.[1][2] This reaction is characterized by its high speed, often with second-order rate constants exceeding 10³ M⁻¹s⁻¹, and its ability to proceed under mild, physiological conditions (neutral pH, aqueous solution).[1]

The presence of a chloro-substituent at the 4-position is anticipated to modulate the electronic properties of the phenyl ring, potentially influencing the reactivity of the aldehyde and the stability of the resulting conjugate. As an electron-withdrawing group, the chloro-substituent is expected to increase the electrophilicity of the formyl group, which may lead to faster initial reaction rates with nucleophiles.

These application notes provide a comprehensive overview of the use of this compound in bioconjugation, with a focus on the creation of antibody-drug conjugates (ADCs) and other protein conjugates. Detailed protocols for key experiments are provided to guide researchers in the successful application of this powerful bioconjugation tool.

Core Applications

The primary application of this compound in bioconjugation is the site-specific modification of biomolecules. This is particularly valuable in the development of next-generation biotherapeutics where homogeneity and a defined drug-to-antibody ratio (DAR) are critical.[3]

-

Antibody-Drug Conjugates (ADCs): By functionalizing a cytotoxic drug with a hydrazide moiety and an antibody with this compound (or vice versa), a stable and specific linkage can be formed. This approach allows for the creation of homogenous ADC populations with a precise number of drug molecules per antibody, which is a significant advantage over traditional stochastic conjugation methods.[4]

-

Protein Labeling: Fluorophores, imaging agents, or other molecular probes can be conjugated to proteins for research and diagnostic purposes. The rapid kinetics of the diazaborine formation allow for efficient labeling even at low concentrations of reactants.[5]

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties. This compound provides a tool for site-specific PEGylation, leading to more uniform products.

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the data for the parent compound, 2-formylphenylboronic acid (2-FPBA), provides a strong benchmark. The electron-withdrawing nature of the chloro group is expected to enhance the reaction rates.

| Reactant 1 | Reactant 2 | Product | Second-Order Rate Constant (k₂) | Stability | Reference |

| 2-formylphenylboronic acid (2-FPBA) | Phenylhydrazine | Diazaborine | ~10³ M⁻¹s⁻¹ | Stable | [1] |

| 2-formylphenylboronic acid (2-FPBA) | α-amino-hydrazide | Zwitterionic Diazaborine | Fast (t½ ~5 min) | Highly Stable | [1][6] |

| 2-acetylphenylboronic acid (2-APBA) | Semicarbazide | Diazaborine | >10³ M⁻¹s⁻¹ | Stable | [7] |

Experimental Protocols

Protocol 1: Site-Specific Antibody-Payload Conjugation via Diazaborine Ligation

This protocol describes the conjugation of a hydrazide-functionalized payload to an antibody that has been modified to contain a this compound moiety.

Materials:

-

Antibody functionalized with this compound (Ab-CFPBA)

-

Hydrazide-functionalized payload (Payload-NHNH₂)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Reagent (optional): Hydrazine or a competitive aldehyde

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer (for characterization)

Procedure:

-

Antibody and Payload Preparation:

-

Dissolve the Ab-CFPBA in PBS, pH 7.4, to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of the Payload-NHNH₂ in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to ensure solubility.

-

-

Conjugation Reaction:

-

Add the Payload-NHNH₂ stock solution to the antibody solution. A molar excess of the payload (typically 2-10 equivalents per antibody) is recommended to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle agitation. The reaction is expected to be rapid, but the optimal time should be determined empirically.

-

Monitor the progress of the reaction by LC-MS if possible to determine the extent of conjugation and the drug-to-antibody ratio (DAR).[3]

-

-

Reaction Quenching (Optional):

-

If desired, the reaction can be quenched by adding an excess of a small molecule hydrazine or aldehyde to react with any remaining functional groups.

-

-

Purification:

-

Remove the excess, unreacted payload and byproducts by size-exclusion chromatography (SEC).

-

Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column and collect the fractions containing the purified antibody-payload conjugate.

-

-

Characterization:

-

Protein Concentration: Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).

-

Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload. Alternatively, mass spectrometry provides a more precise determination of the DAR and the distribution of drug-loaded species.[8]

-

Purity and Integrity: Analyze the purified conjugate by SDS-PAGE to confirm the integrity of the antibody and to check for aggregation.

-

Protocol 2: Characterization of the Antibody-Payload Conjugate

A thorough characterization of the final conjugate is crucial to ensure its quality and suitability for downstream applications.

Methods:

-

Mass Spectrometry (MS):

-

Intact Mass Analysis: To determine the average DAR and the distribution of different drug-loaded species.

-

Peptide Mapping: To confirm the site of conjugation.

-

-

Hydrophobic Interaction Chromatography (HIC):

-

HIC is a powerful technique for separating antibody-drug conjugates based on their hydrophobicity, which correlates with the number of conjugated drug molecules. This method can resolve species with different DARs.[8]

-

-

Size-Exclusion Chromatography (SEC):

-

To assess the level of aggregation in the final product.

-

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

-

To visualize the integrity of the antibody and the conjugate under reducing and non-reducing conditions.

-

-

Binding Affinity Assays (e.g., ELISA, SPR):

-

To ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.

-

Visualizations

Caption: Workflow for antibody-payload conjugation.

References

- 1. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Item - Fast Diazaborine Formation of Semicarbazide Enables Facile Labeling of Bacterial Pathogens - figshare - Figshare [figshare.com]

- 8. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

experimental procedure for a Suzuki reaction with 4-Chloro-2-formylphenylboronic acid

Application Note and Protocol

Topic: Experimental Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with 4-Chloro-2-formylphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for synthesizing biaryls, styrenes, and polyolefins.[1] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it indispensable in medicinal chemistry and materials science.[2] this compound is a valuable bifunctional building block, featuring a boronic acid for coupling, an aldehyde for further derivatization (e.g., reductive amination, Wittig reactions), and a chloride that can participate in subsequent cross-coupling reactions under more forcing conditions.[3] This application note provides a detailed protocol for a representative Suzuki-Miyaura reaction using this substrate.

Reaction Principle and Catalytic Cycle

The reaction couples an organoboron species (this compound) with an organic halide (e.g., an aryl bromide) in the presence of a palladium catalyst and a base.[4] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[1]

-

Transmetalation: The organic group from the boronic acid (activated by the base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[5]

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[6]

Detailed Experimental Protocol

This protocol describes a representative coupling of this compound with 4-bromoanisole.

Materials:

-

This compound (1.0 equiv.)

-

4-Bromoanisole (1.2 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv.)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Chloro-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction